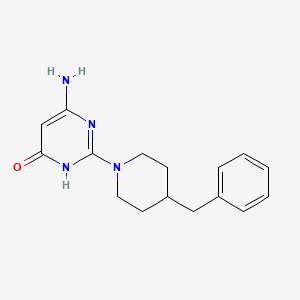

6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture that incorporates both pyrimidine and piperidine ring systems. The compound possesses the molecular formula C16H20N4O with a molecular weight of 284.36 grams per mole, establishing its position among medium-molecular-weight organic compounds suitable for pharmaceutical applications. The Chemical Abstracts Service has assigned this compound the registry number 1030700-23-2, providing a unique identifier for scientific databases and commercial suppliers.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-6-one, reflecting the systematic naming conventions for substituted pyrimidine derivatives. Alternative nomenclature variations documented in chemical databases include 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4-ol and 6-amino-2-(4-benzylpiperidin-1-yl)-3,4-dihydropyrimidin-4-one, illustrating the tautomeric nature of this compound class. The Molecular Design Limited File Number MFCD11058061 provides additional cataloging information for researchers accessing commercial chemical databases.

The structural complexity of this compound becomes apparent through examination of its Simplified Molecular Input Line Entry System representation: C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)N. This notation reveals the compound's three-dimensional architecture, incorporating a six-membered piperidine ring substituted with a benzyl group, connected to a pyrimidine core bearing both amino and ketone functionalities. The International Chemical Identifier string InChI=1S/C16H20N4O/c17-14-11-15(21)19-16(18-14)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H3,17,18,19,21) provides comprehensive structural information enabling computational chemistry applications and database searches.

Historical Context in Heterocyclic Chemistry

The historical development of pyrimidine chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic organic chemistry. Pyrimidine, the core structural unit of this compound, belongs to the fundamental class of diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in specific ring positions. The pyrimidine ring system demonstrates wide occurrence in nature as substituted and ring-fused compounds, including critical biological molecules such as the nucleotides cytosine, thymine, and uracil, as well as essential vitamins like thiamine.

The systematic study of pyrimidines commenced in 1884 with Pinner's pioneering work, who synthesized derivatives through condensation reactions of ethyl acetoacetate with amidines. Pinner's introduction of the term "pyrimidin" in 1885 established the nomenclature foundation for this entire chemical class. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidinone chemistry gained momentum through the recognition of these compounds' therapeutic potential. Research literature indicates that pyrimidinone and pyrimidindione derivatives substituted at the C-5 and C-6 positions have emerged prominently in the field of chemotherapy during recent decades. This emergence reflects the scientific community's growing understanding of structure-activity relationships within heterocyclic systems and their applications in drug discovery. The integration of piperidine substituents, as exemplified in this compound, represents a more recent development in synthetic heterocyclic chemistry, combining the established pyrimidine pharmacophore with the versatile piperidine ring system.

Heterocyclic compounds as a class constitute a unique category of organic molecules endowed with extensive synthetic and pharmaceutical applications. The statistical significance of nitrogen-containing heterocycles in pharmaceutical science becomes evident when considering that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This prevalence underscores the fundamental importance of compounds like this compound in contemporary medicinal chemistry research and drug development initiatives.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its structural characteristics that position it within the broader context of bioactive pyrimidinone derivatives. Pyrimidinones and their fused analogues have received focused attention in pharmaceutical research due to their mimicry of nucleobases, which consequently contributes to their interesting medicinal properties. The medicinal chemistry research community has experienced a substantial increase in publications describing the exploration of pyrimidinone scaffolds for developing effective therapeutic agents.

The compound's structural design incorporates elements that are recognized for their pharmaceutical relevance. The pyrimidinone core represents a privileged scaffold in drug discovery, while the benzylpiperidine substituent contributes additional pharmacophoric elements that can influence biological activity and selectivity profiles. Research literature documents that several biological activities have been well-established for pyrimidinone derivatives, including antimicrobial, antiviral, anticancer, antidiabetic, anti-inflammatory, anticonvulsive, and antihistaminic properties. These diverse biological activities suggest that this compound may serve as a valuable starting point for medicinal chemistry optimization programs.

The compound's availability as a building block through commercial suppliers indicates its recognized utility in pharmaceutical research. The designation as a building block reflects its potential role in synthetic programs aimed at generating more complex molecular architectures through further chemical modifications. The presence of multiple functional groups, including the amino group, the pyrimidinone heterocycle, and the benzylpiperidine moiety, provides numerous opportunities for structural derivatization and structure-activity relationship studies.

Contemporary research trends in heterocyclic chemistry emphasize the importance of novel synthetic methodologies for accessing diverse pyrimidinone derivatives. The development of efficient synthetic routes to compounds like this compound enables researchers to explore their potential applications more effectively. The compound's classification within the broader family of nitrogen-containing heterocycles positions it among the most pharmaceutically relevant chemical classes, given that more than half of known compounds are heterocycles and their predominance in approved drug formulations.

Properties

IUPAC Name |

4-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c17-14-11-15(21)19-16(18-14)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H3,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMJNRYBRWCEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This method involves the cyclocondensation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with aromatic aldehydes and 1-benzylpiperidin-4-one, catalyzed by a zeolite–nanogold (Au) catalyst in ethanol at elevated temperatures.

Reaction Scheme

$$

\text{6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one} + \text{Aromatic aldehyde} + \text{1-Benzylpiperidin-4-one} \xrightarrow[\text{Zeolite–Au}]{\text{Reflux, ethanol}} \text{6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one}

$$

Procedure Details

- Reagents:

- 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (0.3 mmol)

- Aromatic aldehyde (0.3 mmol)

- 1-Benzylpiperidin-4-one (0.3 mmol)

- Catalyst: Zeolite–nanogold (Au) (used as a reusable catalyst)

- Solvent: Ethanol (15 mL)

- Temperature: Reflux at 80°C

- Reaction Time: Approximately 2 hours

- Work-up: Filtration to remove catalyst, cooling, and recrystallization from acetic acid

Advantages

- High yields

- Short reaction times

- Reusable catalyst

- Environmentally friendly ("green chemistry" approach)

Research Findings

- The method yields high purity products confirmed by spectral analysis (IR, NMR, MS).

- Molecular docking suggests potential biological activity, indicating the compound's relevance in medicinal chemistry.

Microwave-Assisted Synthesis via Multi-Component Reaction

Method Overview

This approach employs microwave irradiation to accelerate the cyclocondensation process, facilitating rapid synthesis of the target compound.

Reaction Scheme

$$

\text{6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one} + \text{Aromatic aldehyde} + \text{1-Benzylpiperidin-4-one} \xrightarrow[\text{Microwave, 100°C}]{\text{Solvent}} \text{Target Compound}

$$

Procedure Details

- Reagents: Same as above

- Solvent: Typically ethanol or acetonitrile

- Conditions: Microwave irradiation at 100°C for 2 hours

- Post-reaction: Dilution with water, filtration, and purification

Research Findings

- Significantly reduces reaction time compared to conventional reflux.

- Produces high yields with minimal by-products.

- Suitable for large-scale synthesis owing to operational simplicity.

One-Pot Multi-Component Reaction Using Catalysts

Method Overview

This method involves a one-pot reaction where 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehydes, and 1-benzylpiperidin-4-one are combined in the presence of a catalyst such as zeolite-nano gold or other solid acids.

Reaction Scheme

$$

\text{Same as above}

$$

Procedure Details

- Mix all reagents in ethanol or other suitable solvents.

- Reflux or microwave irradiation to facilitate cyclocondensation.

- Catalyst removal via filtration.

- Crystallization from suitable solvents.

Advantages

- Simplified process with fewer steps.

- Environmentally benign due to recyclable catalysts.

- High efficiency and product purity.

Data Table Summarizing Preparation Methods

| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Key Features |

|---|---|---|---|---|---|---|---|

| Cyclocondensation | 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, aromatic aldehyde, 1-benzylpiperidin-4-one | Zeolite–nanogold | Ethanol | 80°C | 2 hours | High | Reusable catalyst, high yield |

| Microwave-Assisted | Same as above | None | Ethanol/Acetonitrile | 100°C (microwave) | 2 hours | High | Rapid synthesis, scalable |

| One-Pot Multi-Component | Same as above | Zeolite-nano Au or solid acid | Ethanol | Reflux or microwave | 1-2 hours | High | Simplified, eco-friendly |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyrimidinone core or the benzylpiperidinyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the pyrimidinone core may result in dihydropyrimidinone derivatives.

Scientific Research Applications

Overview

6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidinone class, characterized by a unique structure that includes an amino group and a benzylpiperidinyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 284.36 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Antagonistic Properties

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly as antagonists for certain receptors. For instance, derivatives of benzylpiperidine have been shown to act as potent antagonists for CC chemokine receptors, which play crucial roles in inflammatory responses. The structural modifications in the piperidine moiety can enhance binding potency and selectivity towards specific receptors, making this compound a candidate for further pharmacological studies.

Potential Neuropharmacological Effects

The presence of the benzylpiperidinyl group suggests potential neuropharmacological effects. Compounds in this class may interact with neurotransmitter systems, potentially influencing mood and cognition. This interaction could lead to applications in treating neurological disorders such as depression or anxiety .

Anticancer Activity

Preliminary studies indicate that pyrimidinone derivatives may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The unique structure of this compound positions it as a potential lead compound for anticancer drug development .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidinone Core: This can be achieved through condensation reactions involving aldehydes and urea or thiourea under acidic or basic conditions.

- Introduction of the Benzylpiperidinyl Group: Nucleophilic substitution reactions are employed to attach the benzylpiperidine moiety to the pyrimidinone core.

- Amination: The amino group is introduced via amination reactions with ammonia or amines under suitable conditions .

Industrial Production

For industrial applications, optimized synthetic routes focus on scalability and cost-effectiveness. This includes utilizing catalysts and automated processes to enhance reaction efficiency and yield, which is crucial for large-scale production .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

Physicochemical and Pharmacokinetic Properties

Biological Activity

6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by an amino group at the 6th position and a benzylpiperidinyl group at the 2nd position of the pyrimidinone core. Its unique structural features suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is with a molecular weight of approximately 284.36 g/mol. It is classified under CAS number 1030700-23-2, and its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the pyrimidinone core through condensation reactions and subsequent introduction of the benzylpiperidinyl group via nucleophilic substitution reactions. The amino group is then introduced through amination reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways and physiological responses, making it a candidate for therapeutic applications .

Pharmacological Studies

Research indicates that compounds with similar structural features exhibit significant biological activities. For instance, studies on benzylpiperidine derivatives have shown them to act as potent antagonists for CC chemokine receptors, which are involved in inflammatory responses . The structure–activity relationship (SAR) studies highlight that modifications in the piperidine moiety can enhance binding potency and selectivity towards specific receptors .

Anticancer Activity

Recent investigations into derivatives of 6-amino compounds have demonstrated notable anticancer properties. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa and SMMC-7721. These findings suggest that structural modifications can significantly influence anticancer efficacy .

Neuroprotective Effects

Compounds similar to this compound have been explored for neuroprotective effects. The presence of a benzylpiperidine moiety is often linked to improved blood-brain barrier permeability and potential therapeutic effects in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one | Methyl group instead of benzyl | Reduced receptor affinity |

| 6-amino-2-(4-benzoylpiperidin-1-yl)pyrimidin-4(3H)-one | Benzoyl substitution | Enhanced anti-inflammatory activity |

| 6-amino-pyrimidinones | Varies by substituents | Diverse pharmacological profiles |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one and its analogues?

- Answer : The compound is synthesized via multicomponent reactions, such as the Biginelli condensation, using urea derivatives, aldehydes, and ketones under acid catalysis. Post-synthetic modifications (e.g., alkylation or amination) introduce functional groups. Ethanol or methanol reflux conditions are typical, with purification via column chromatography .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Essential methods include:

- ¹H/¹³C NMR : Assign proton/carbon environments (e.g., amine NH2 at δ 5.5–6.5 ppm, pyrimidinone carbonyl at ~160 ppm).

- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 325.18).

- IR spectroscopy : Identify carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .

Q. What in vitro assays are used to screen the biological activity of pyrimidin-4(3H)-one derivatives?

- Answer : Common assays include:

- Kinase inhibition : Fluorescence-based ATP competition assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination).

- Antimicrobial activity : Microdilution for MIC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sterically hindered intermediates?

- Answer : Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional).

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.

- Catalysts : Lewis acids (ZnCl2) improve regioselectivity; monitor via TLC/HPLC .

Q. How can advanced NMR techniques resolve spectral overlap in complex derivatives?

- Answer : Use:

- 2D NMR (COSY, HSQC, HMBC) : Assigns coupled protons and long-range correlations.

- Variable temperature NMR : Reduces signal broadening (e.g., at 298K vs. 323K).

- Chiral derivatization : Splits enantiomeric peaks for diastereomers .

Q. What strategies identify and quantify process-related impurities during scale-up?

- Answer : Methods include:

- HPLC-MS with photodiode array detection : Tracks impurities (e.g., benzylpiperidine by-products).

- Forced degradation studies : Acid/base/oxidative stress reveals labile groups.

- Spiking experiments : Synthesized impurity standards validate quantification .

Q. How does substitution at the 4-benzylpiperidine moiety affect biological activity?

- Answer : SAR studies show:

- Electron-withdrawing groups (e.g., -Cl) : Enhance binding via hydrophobic interactions.

- Steric bulk : Reduces off-target effects (e.g., 4-isopropylbenzyl vs. benzyl in ).

- Piperidine vs. piperazine : Hydrogen bonding requirements dictate selectivity .

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Answer : Follow ICH Q2(R1) guidelines:

- Linearity : 5–200 μg/mL range (R² > 0.99).

- Accuracy : 95–105% recovery in spiked plasma.

- Precision : Intra-/inter-day RSD <2%.

- Sample prep : Protein precipitation with acetonitrile minimizes matrix effects .

Methodological Notes

- Synthetic purity : Use reversed-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) with USP tailing factor <2 .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates for statistical validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.